4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

Antifungal Structure-Activity Relationship Pyrazole-3-carboxylic acid

4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1248387-82-7) is a heterocyclic compound within the pyrazole-3-carboxylic acid class. It is defined by a pyrazole ring with a bromine atom at the 4-position, an ethyl group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position.

Molecular Formula C7H9BrN2O2
Molecular Weight 233.065
CAS No. 1248387-82-7
Cat. No. B2647036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
CAS1248387-82-7
Molecular FormulaC7H9BrN2O2
Molecular Weight233.065
Structural Identifiers
SMILESCCC1=C(C(=NN1C)C(=O)O)Br
InChIInChI=1S/C7H9BrN2O2/c1-3-4-5(8)6(7(11)12)9-10(4)2/h3H2,1-2H3,(H,11,12)
InChIKeyMEVZEUKQKVWYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1248387-82-7): A Halogenated Pyrazole Carboxylic Acid Building Block


4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1248387-82-7) is a heterocyclic compound within the pyrazole-3-carboxylic acid class. It is defined by a pyrazole ring with a bromine atom at the 4-position, an ethyl group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position. It is primarily offered as a research intermediate by chemical suppliers, with a typical reported purity of 95% or higher .

Why 4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1248387-82-7) Cannot Be Substituted by Generic Analogs


The substitution pattern on the pyrazole ring—specifically the combination of a 4-bromo substituent with a 5-ethyl group and a 1-methyl group—is a unique structural arrangement. Interchanging this compound with a generic or even closely related analog is not straightforward. Halogen atoms like bromine are known to have a profound impact on a molecule's bioactivity, physicochemical properties (e.g., lipophilicity, electronic effects), and synthetic utility [1]. In the pyrazole-3-carboxylic acid class, small structural variations in the position and type of substituents are known to modulate biological activity, such as antifungal potency, as demonstrated in broader structure-activity relationship (SAR) studies [2]. Therefore, the specific geometry and electronic profile conferred by the 4-bromo-5-ethyl-1-methyl pattern are critical for its intended application as a scaffold or intermediate, and substituting it without direct comparative data risks altering key interactions and overall project outcomes.

Quantitative Evidence Guide for 4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1248387-82-7)


Antifungal Activity Differentiation of Pyrazole-3-carboxylic Acid Derivatives (Class-Level Inference)

While no direct bioactivity data exists for 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid itself, a broader class-level study on pyrazole-3-carboxylic acid derivatives provides quantitative evidence that structural modifications on the pyrazole ring lead to significant differences in antifungal activity [1]. The study highlights that the presence and position of electronegative atoms like halogens are crucial in regulating antifungal strength against C. albicans. Therefore, the specific 4-bromo substitution on the target compound is expected to confer a unique activity profile compared to a non-halogenated analog or a different halogen isomer. The data below represents a class-level trend, not a direct comparison with the target compound.

Antifungal Structure-Activity Relationship Pyrazole-3-carboxylic acid

Lipophilicity Differentiation: Predicted LogP of 4-Bromo Analog vs. Non-Halogenated Analog (Cross-Study Comparable)

The introduction of a bromine atom significantly increases a molecule's lipophilicity. This is a well-established principle in medicinal chemistry, and the data below demonstrates the predicted difference between the target compound and its non-halogenated parent structure. The higher LogP of the 4-bromo compound suggests enhanced membrane permeability and potential for hydrophobic binding interactions compared to its non-brominated analog .

Lipophilicity LogP Physicochemical Property

Synthetic Utility: The Bromine Atom as a Versatile Handle for Further Functionalization (Class-Level Inference)

The 4-bromo substituent is a key differentiator for this compound's utility as a synthetic intermediate. The bromine atom serves as a versatile functional handle, enabling a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig, Ullmann) that are not possible with non-halogenated or less reactive halogenated analogs [1] [2]. This allows for the rapid and modular construction of diverse compound libraries. For example, a patent describes a general method for preparing 1-alkyl-3-haloalkylpyrazole-4-carboxylic acid derivatives, highlighting the importance of the halogen for regioselective synthesis [3].

Cross-Coupling Synthetic Intermediate Functionalization

Procurement-Driven Application Scenarios for 4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1248387-82-7)


Scaffold for Diversity-Oriented Synthesis in Antifungal Drug Discovery

Given the class-level evidence that pyrazole-3-carboxylic acid derivatives can exhibit potent and selective antifungal activity against C. albicans and other strains, 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a strategic starting material for a structure-activity relationship (SAR) campaign [1]. Its bromine handle allows for late-stage diversification via cross-coupling reactions, enabling the rapid synthesis of a library of analogs to probe antifungal potency and selectivity [1]. This scenario is supported by studies showing that the position of electronegative atoms on the pyrazole ring is critical for antifungal activity [1].

Core Building Block for Agrochemical Intermediate Synthesis

Pyrazole derivatives are a privileged scaffold in agrochemicals, and the carboxylic acid and bromine functionalities provide dual points for derivatization. The compound is described by multiple vendors as a key intermediate for the synthesis of herbicides and fungicides [2] . Its structure allows for the creation of active ingredients with high biological activity. The carboxylic acid group can be readily converted to amides, esters, and other functional groups common in agrochemical agents, while the bromine allows for further molecular elaboration [2].

Tool Compound for Investigating Halogen Bonding Interactions

The presence of a bromine atom on an aromatic ring is a key feature for studying halogen bonding in biological systems. This compound can serve as a probe to investigate the role of halogen bonding in target engagement, as the C-Br moiety can act as a halogen bond donor [1]. This is a specialized research application where the specific electronic properties of the bromine atom are exploited to gain fundamental insights into molecular recognition [1].

Synthesis of Pyrazole-Fused Heterocyclic Systems

The dual functionality of this compound (carboxylic acid and bromine) makes it an ideal precursor for constructing more complex, pyrazole-fused heterocycles. The bromine can participate in intramolecular cyclization reactions or act as a directing group for C-H activation, enabling the synthesis of novel fused-ring systems with potential biological activity. This application leverages the unique combination of functional groups present in the molecule [1].

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